N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide
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Overview
Description
N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro, trifluoroacetyl, and methoxy group attached to a phenyl ring, along with a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-trifluoroacetyl-6-methoxyphenol and 2,2-dimethylpropanoyl chloride.
Acylation Reaction: The phenol undergoes an acylation reaction with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to form the corresponding ester.
Amidation: The ester is then converted to the amide by reaction with ammonia or an amine under suitable conditions, often involving a catalyst or activating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals or as a tool compound in biochemical assays.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group may enhance its binding affinity to certain proteins, while the methoxy and chloro groups could influence its pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-fluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide
- N-(4-Chloro-2-trifluoroacetyl-6-ethoxyphenyl)-2,2-dimethylpropanamide
- N-(4-Bromo-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide
Uniqueness
Compared to similar compounds, N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide is unique due to the specific combination of its functional groups. The trifluoroacetyl group provides distinct electronic properties, while the methoxy group can influence its solubility and reactivity. These features make it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[4-chloro-2-methoxy-6-(2,2,2-trifluoroacetyl)phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO3/c1-13(2,3)12(21)19-10-8(11(20)14(16,17)18)5-7(15)6-9(10)22-4/h5-6H,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVHOCLUSDEOTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1OC)Cl)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652525 |
Source
|
Record name | N-[4-Chloro-2-methoxy-6-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-86-4 |
Source
|
Record name | N-[4-Chloro-2-methoxy-6-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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